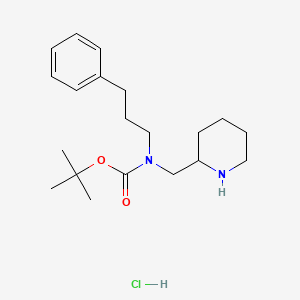
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride is a chemical compound with a complex structure that includes a tert-butyl group, a phenylpropyl group, and a piperidinylmethyl group
Métodos De Preparación
The synthesis of tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 3-phenylpropyl bromide under basic conditions to form tert-butyl (3-phenylpropyl)carbamate. This intermediate is then reacted with piperidin-2-ylmethyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinylmethyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinylmethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The phenylpropyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy .
Comparación Con Compuestos Similares
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride can be compared with similar compounds such as:
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but different positioning of the piperidinyl group.
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: Lacks the phenylpropyl group, which may affect its biological activity.
tert-Butyl (4-aminocyclohexyl)carbamate: Different ring structure, leading to different chemical and biological properties
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propiedades
Fórmula molecular |
C20H33ClN2O2 |
|---|---|
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
tert-butyl N-(3-phenylpropyl)-N-(piperidin-2-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O2.ClH/c1-20(2,3)24-19(23)22(16-18-13-7-8-14-21-18)15-9-12-17-10-5-4-6-11-17;/h4-6,10-11,18,21H,7-9,12-16H2,1-3H3;1H |
Clave InChI |
VDTNDINRAXXTJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1)CC2CCCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


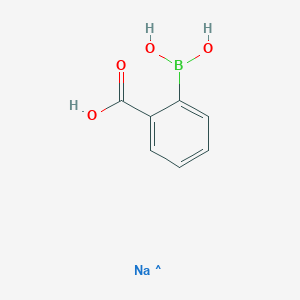
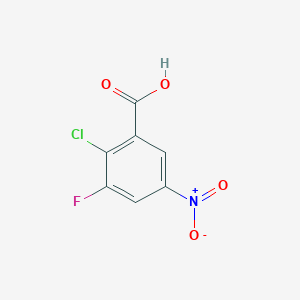

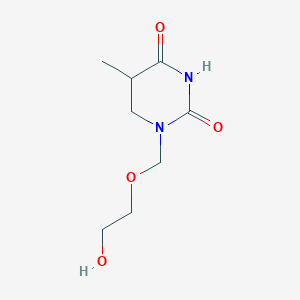
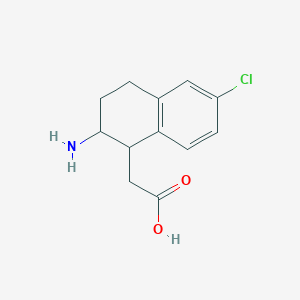
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)
![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
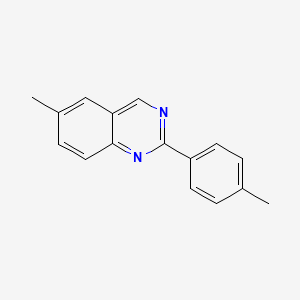
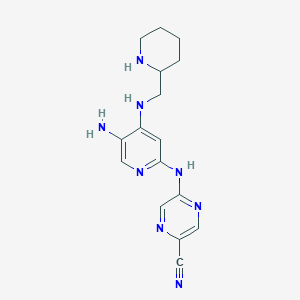
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
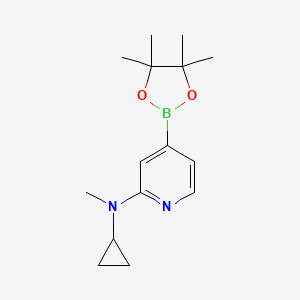
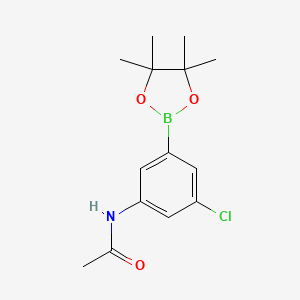
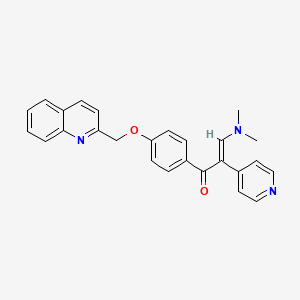
![[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12337393.png)
